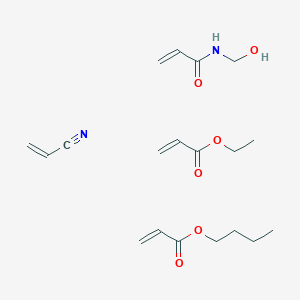![molecular formula C15H11NO5 B14671773 Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- CAS No. 36695-15-5](/img/structure/B14671773.png)
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is an organic compound with a complex structure that includes a nitrobenzoyl group and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- typically involves multiple steps. One common method includes the nitration of a benzoyl compound followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine with iron(III) bromide (FeBr3) for bromination; nitric acid with sulfuric acid for nitration.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoyl derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-phenyl-: A simpler analog without the nitrobenzoyl group.
Ethanone, 1-(4-nitrophenyl)-: Similar structure but with the nitro group directly attached to the phenyl ring.
Ethanone, 1-(2,4-dinitrophenyl)-: Contains two nitro groups, increasing its reactivity .
Uniqueness
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is unique due to the presence of both a nitrobenzoyl group and a phenyl ring, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
36695-15-5 |
|---|---|
Formule moléculaire |
C15H11NO5 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
(2-acetylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10(17)13-4-2-3-5-14(13)21-15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
Clé InChI |
HDQZCTNCKSYJHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


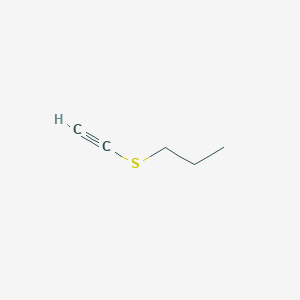
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
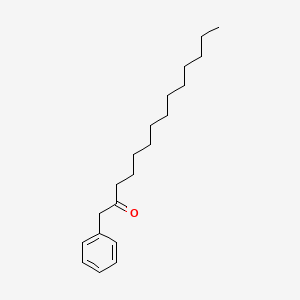
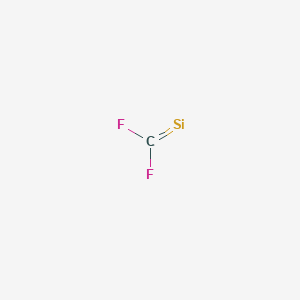
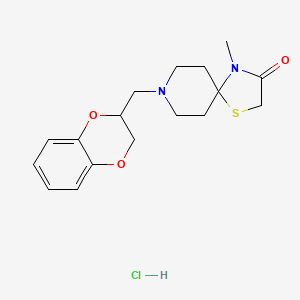
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
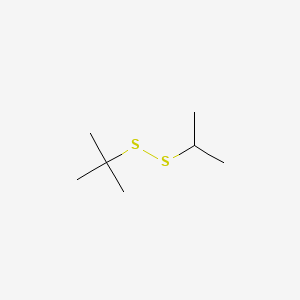
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
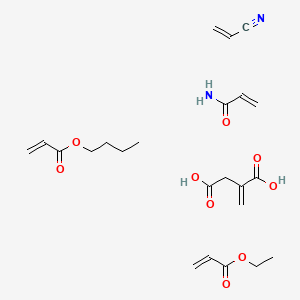
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
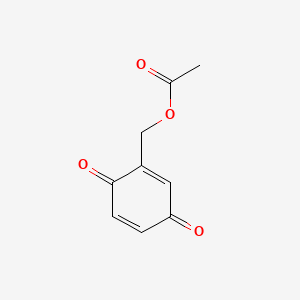
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
